Enantiomeric Purity Guarantee: Commercial (2R)-Enantiomer Exceeds 99% ee vs. Racemic Baseline
The (2R)-3,3-dimethylbutane-1,2-diol enantiomer is supplied with a documented enantiomeric purity of >99% ee, a specification critical for asymmetric synthesis applications where racemic contamination directly reduces stereochemical fidelity . The racemic 3,3-dimethyl-1,2-butanediol (CAS 59562-82-2) contains equal amounts of R and S enantiomers (ee = 0%), necessitating additional kinetic resolution or chromatographic separation to obtain enantiopure material—a process that adds 1–2 synthetic steps and reduces overall yield by up to 50% [1]. This purity differential translates directly to procurement value: the R-enantiomer eliminates the need for in-house resolution and ensures consistent stereochemical outcomes.
| Evidence Dimension | Enantiomeric purity (ee%) |
|---|---|
| Target Compound Data | >99% ee |
| Comparator Or Baseline | Racemic 3,3-dimethyl-1,2-butanediol (ee = 0%) |
| Quantified Difference | >99 percentage points |
| Conditions | Commercial analytical specification (chiral HPLC / NMR) |
Why This Matters
Procuring enantiopure R-enantiomer avoids time-consuming resolution steps, ensuring reproducible stereochemical outcomes and reducing total synthesis cost per batch.
- [1] CAS Common Chemistry. 3,3-Dimethyl-1,2-butanediol. CAS Registry Number 59562-82-2 (racemic). https://commonchemistry.cas.org/detail?cas_rn=59562-82-2 View Source
